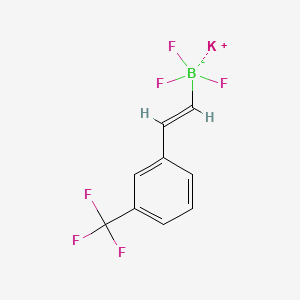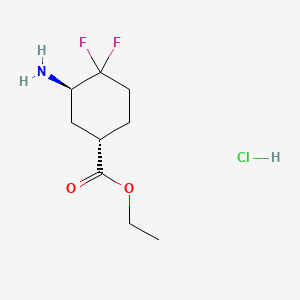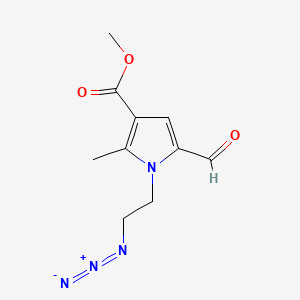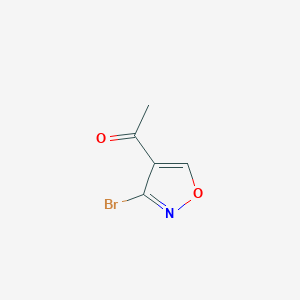
5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the iodoethenyl group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of catalytic amounts of palladium acetate (Pd(OAc)2) and sodium carbonate (Na2CO3) . This reaction affords the desired product in high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethenyl group can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: As mentioned earlier, the compound can participate in cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Pd(OAc)2 and Pd(PPh3)2Cl2 are commonly used catalysts.
Bases: Sodium carbonate (Na2CO3) is often used as a base in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, cross-coupling with boronic acids can yield diaryl or difluoroethene derivatives .
Scientific Research Applications
5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one involves its ability to participate in various chemical reactions. The iodoethenyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In cross-coupling reactions, the palladium catalyst activates the iodoethenyl group, allowing it to react with boronic acids to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-iodoethenyl Tosylate: This compound is similar in structure and reactivity, often used in similar cross-coupling reactions.
1,1-Diaryl-2,2-difluoroethenes: These compounds share the difluoroethenylidene functionality and are used in similar applications.
Uniqueness
5-(1-Iodoethenyl)-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone core, which imparts specific chemical properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H8INO2 |
|---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
5-(1-iodoethenyl)-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H8INO2/c1-4(7)5-3-8(2)6(9)10-5/h5H,1,3H2,2H3 |
InChI Key |
DJYAMMRXLMVLOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC1=O)C(=C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-3-methyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13453968.png)
![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)
![[2,2'-Bithiophene]-5-thiol](/img/structure/B13453992.png)

![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)

![[5-(6-Chloropyridin-3-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454022.png)


amine hydrochloride](/img/structure/B13454043.png)


